molecular formula C11H7Cl2FN4 B12985417 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine

2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine

Cat. No.: B12985417
M. Wt: 285.10 g/mol
InChI Key: QDDRQAODXWMGJF-UHFFFAOYSA-N
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Description

2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes chlorine, fluorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 2-aminobenzylalcohol under mild conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amination with secondary amines, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .

Scientific Research Applications

2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine, fluorine, and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C11H7Cl2FN4

Molecular Weight

285.10 g/mol

IUPAC Name

2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine

InChI

InChI=1S/C11H7Cl2FN4/c1-15-6-3-4(14)2-5-7-9(12)17-11(13)18-10(7)16-8(5)6/h2-3,15H,1H3,(H,16,17,18)

InChI Key

QDDRQAODXWMGJF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC2=C1NC3=C2C(=NC(=N3)Cl)Cl)F

Origin of Product

United States

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